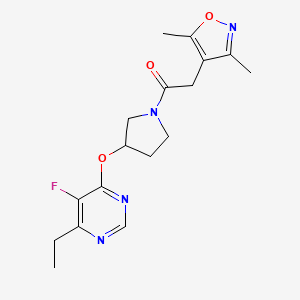

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Beschreibung

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a multi-ring system with distinct functional groups. Its structure includes:

- A 3,5-dimethylisoxazole ring, known for metabolic stability and role in ligand-receptor interactions.

- A pyrrolidine scaffold linked via an ether bond to a 6-ethyl-5-fluoropyrimidine moiety, which may confer kinase inhibition or antimicrobial activity.

This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with inflammatory or oncological pathways.

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O3/c1-4-14-16(18)17(20-9-19-14)24-12-5-6-22(8-12)15(23)7-13-10(2)21-25-11(13)3/h9,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKAEJQVRQNIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=C(ON=C3C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone , identified by its CAS number 2034319-52-1 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C17H21FN4O3 |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 2034319-52-1 |

Structural Characteristics

The structural configuration of the compound includes a dimethylisoxazole moiety and a pyrrolidine linked to a fluoropyrimidine derivative. These features suggest potential interactions with biological targets, particularly in cancer therapy and neurodegenerative diseases.

Research indicates that compounds similar to 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone may act as inhibitors of heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stabilization. HSP90 inhibitors have shown promise in targeting various cancers due to their role in maintaining oncogenic proteins .

In Vitro Studies

In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines. For example, one study evaluated the effects of a related isoxazole compound on breast cancer cells, showing significant inhibition of cell proliferation at concentrations ranging from 2 to 6 μM .

Case Studies

- Case Study on HSP90 Inhibition : A study focused on the efficacy of HSP90 inhibitors highlighted that compounds with similar scaffolds could effectively disrupt tumor growth in various cancer models. The results indicated that these compounds could induce apoptosis in cancer cells through the degradation of client proteins associated with tumor survival .

- Neurodegenerative Disease Models : Another area of research has explored the role of HSP90 in neurodegenerative diseases. Compounds that inhibit HSP90 have been shown to alleviate symptoms in models of Alzheimer's disease by promoting the clearance of toxic protein aggregates .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Analogues

Key Observations:

- The 6-ethyl-5-fluoropyrimidine group may mimic fluoropyrimidine drugs (e.g., 5-fluorouracil) but with improved lipophilicity due to the ethyl substituent.

- The pyrrolidine-ether linkage could increase solubility compared to rigid aromatic linkers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

- Answer : The compound’s synthesis likely involves coupling the isoxazole and pyrimidine-pyrrolidine moieties via nucleophilic substitution or condensation reactions. Key steps include refluxing in ethanol or pyridine (common for heterocyclic systems) and purification via recrystallization (e.g., DMF-EtOH mixtures ). Optimization may involve adjusting solvent polarity, reaction time, or stoichiometry of intermediates like 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine.

Q. How should researchers verify the compound’s structural integrity and purity?

- Answer : Use FT-IR to confirm functional groups (e.g., C=O at ~1670 cm⁻¹, C-F stretching ~1200 cm⁻¹) . HPLC with UV detection (e.g., C18 columns, ammonium acetate buffer pH 6.5 ) ensures purity (>95%). High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (δ 1.2–1.4 ppm for ethyl groups; δ 6.5–8.5 ppm for aromatic protons) validate the structure.

Q. What solvent systems are suitable for solubility and stability studies?

- Answer : Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 4–8) for biological assays. Stability studies should use accelerated degradation conditions (e.g., 40°C/75% RH) with HPLC monitoring . Avoid prolonged exposure to light due to the fluoropyrimidine moiety’s photosensitivity.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Answer : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions between the pyrimidine-oxygen linker and kinase ATP-binding pockets. Use density functional theory (DFT) to calculate electrostatic potential maps, focusing on the fluorinated pyrimidine’s electron-withdrawing effects . Validate predictions with SAR studies on analogues (e.g., replacing ethyl with cyclopropyl ).

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

- Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation). Control for off-target effects via siRNA knockdown or competitive binding assays. For divergent IC₅₀ values, assess assay conditions (e.g., ATP concentration in kinase assays) or compound aggregation using dynamic light scattering .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

- Answer : Modify logP via substituent engineering (e.g., replacing methylisoxazole with polar groups) to enhance aqueous solubility. Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots (likely the pyrrolidine ring ). Use pro-drug strategies (e.g., esterification of the ethanone) to improve oral bioavailability.

Q. What experimental designs are critical for evaluating off-target toxicity in preclinical models?

- Answer : Use transcriptomics (RNA-seq) to identify unintended gene regulation. Perform hERG channel binding assays to assess cardiac risk. For in vivo studies, include dose-ranging toxicity endpoints (e.g., ALT/AST levels, histopathology) and compare to structurally related controls .

Methodological Notes

- Synthesis Optimization : Reflux time and solvent selection (e.g., ethanol vs. pyridine ) significantly impact yield.

- Data Reproducibility : Standardize assay buffers (e.g., pH 6.5 ammonium acetate ) and validate batches via NMR/HPLC.

- Advanced Characterization : Use X-ray crystallography to resolve stereochemistry at the pyrrolidine oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.